molecular formula C18H22ClNO2 B5144059 N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine

N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine

Cat. No.: B5144059
M. Wt: 319.8 g/mol
InChI Key: DSGXQCVZZSLJAB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3,4-dimethoxyphenylacetonitrile.

    Reaction: The 4-chlorobenzyl chloride is reacted with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-ethylethanamine
  • N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-propylethanamine
  • N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-isopropylethanamine

Uniqueness

N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-20(13-15-4-7-16(19)8-5-15)11-10-14-6-9-17(21-2)18(12-14)22-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXQCVZZSLJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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